molecular formula C13H15ClN2O3 B2915662 1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide CAS No. 1421524-23-3

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide

Cat. No.: B2915662
CAS No.: 1421524-23-3
M. Wt: 282.72
InChI Key: MPUSFAUOSBIYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity

Scientific Research Applications

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Due to its unique ring structure, the compound is explored for use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent or a biochemical probe.

Preparation Methods

The synthesis of 1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an electrophilic carbon source, the azetidine ring is formed via nucleophilic substitution.

    Introduction of Substituents: The 5-chloro-2-methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. This step often requires the use of chlorinating agents and methoxylation reagents under controlled conditions.

    Acetylation: The final step involves the acetylation of the azetidine ring, typically using acetic anhydride or acetyl chloride in the presence of a base to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms, potentially altering the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include halides and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Comparison with Similar Compounds

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and similar heterocyclic compounds:

    Azetidine-2-carboxylic acid: Another azetidine derivative known for its use in peptide synthesis.

    1-acetyl-3-phenylazetidine: A structurally similar compound with different substituents, used in different chemical applications.

    5-chloro-2-methoxybenzamide: A compound with a similar aromatic substituent but lacking the azetidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-8(17)16-6-9(7-16)13(18)15-11-5-10(14)3-4-12(11)19-2/h3-5,9H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUSFAUOSBIYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.